N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE
Overview
Description
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE is a complex organic compound that features a triazinane ring and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE typically involves the following steps:
Formation of the Triazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Quinazoline Moiety: This step involves the coupling of the triazinane ring with a quinazoline derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline oxide derivative, while reduction could produce a more saturated triazinane ring.
Scientific Research Applications
Chemistry
In chemistry, N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific enzymes or receptors.
Industry
In industry, this compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(5-CYCLOHEPTYL-1,3,5-TRIAZINAN-2-YLIDEN)-N-(6-ETHYL-4-METHYL-2-QUINAZOLINYL)AMINE: can be compared with other triazinane and quinazoline derivatives.
This compound: is unique due to its specific combination of a triazinane ring and a quinazoline moiety, which may confer unique chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its structure, which combines features of both triazinane and quinazoline, potentially leading to novel applications and interactions.
Properties
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6/c1-3-16-10-11-19-18(12-16)15(2)24-21(25-19)26-20-22-13-27(14-23-20)17-8-6-4-5-7-9-17/h10-12,17H,3-9,13-14H2,1-2H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHRKBRUWFMIOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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